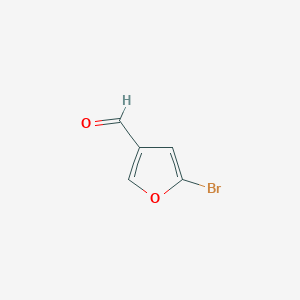

5-Bromofuran-3-carbaldehyde

Description

Properties

IUPAC Name |

5-bromofuran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-5-1-4(2-7)3-8-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXSOKNTAUZADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63387-54-2 | |

| Record name | 5-bromofuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of furan followed by formylation. For instance, 5-bromofuran can be prepared by brominating furan with bromine in the presence of a catalyst. The resulting 5-bromofuran can then be formylated using a Vilsmeier-Haack reaction, which involves the reaction of the brominated furan with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromofuran-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: 5-Bromofuran-3-carboxylic acid.

Reduction: 5-Bromofuran-3-methanol.

Scientific Research Applications

Pharmaceutical Applications

5-Bromofuran-3-carbaldehyde has been investigated for its potential as a precursor in synthesizing various biologically active compounds.

-

Anticancer Agents :

- Recent studies have highlighted the synthesis of derivatives from this compound that exhibit significant anticancer activity. For example, compounds synthesized from this aldehyde have shown promising results against different cancer cell lines, indicating its potential as a lead compound in cancer therapy .

- Antimicrobial Activity :

-

COX-2 Inhibition :

- A study demonstrated that derivatives of this compound could serve as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Molecular docking studies revealed favorable binding interactions with COX-2, paving the way for further development as anti-inflammatory drugs .

Agrochemical Applications

This compound is also being researched for its applications in agrochemicals:

- Pesticide Development :

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Synthesis :

- Photochemical Reactions :

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Results |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Significant activity against cancer cell lines |

| Antimicrobial agents | Effective against various bacterial strains | |

| COX-2 inhibitors | Favorable binding interactions with COX-2 | |

| Agrochemicals | Pesticide development | Enhanced biological activity against pests |

| Materials Science | Polymer synthesis | High thermal stability and mechanical properties |

| Photochemical reactions | Formation of valuable aryl derivatives |

Case Studies

-

Synthesis of Anticancer Derivatives :

A recent study synthesized several derivatives using this compound as a starting material. The derivatives were tested for cytotoxicity against human cancer cell lines, showing promising results with IC50 values indicating effective concentrations for therapeutic use . -

Development of COX-2 Inhibitors :

Molecular docking studies on synthesized compounds derived from this compound demonstrated strong binding affinities to COX-2, suggesting potential for development into anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 5-bromofuran-3-carbaldehyde depends on its specific applicationThe bromine atom and aldehyde group can participate in different chemical reactions, leading to the formation of active intermediates that exert biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of 5-Bromofuran-3-carbaldehyde and Analogues

Reactivity in Cross-Coupling Reactions

This compound exhibits distinct reactivity compared to non-aldehydic analogues like 3-Bromofuran. In Pd-catalyzed C-H arylation, 3-Bromofuran serves as a substrate for synthesizing 2,3,5-triarylfluorobenzene, leveraging bromine as a directing group . In contrast, the aldehyde group in this compound may deactivate the furan ring via electron-withdrawing effects, reducing electrophilic substitution rates. However, the bromine at C5 remains a viable site for Suzuki-Miyaura coupling, enabling the introduction of aryl/heteroaryl groups .

Comparison with 5-Bromofuran-2-carbaldehyde (C5-Br, C2-CHO):

- In contrast, the C3-aldehyde in this compound minimizes resonance with the oxygen, preserving aldehyde reactivity for nucleophilic additions .

Research Findings and Challenges

- Synthetic Limitations: The electron-withdrawing aldehyde group in this compound can hinder electrophilic aromatic substitution, necessitating optimized conditions for cross-coupling .

- Stability Issues: Bromine at C5 may lead to hydrolysis under basic or aqueous conditions, requiring anhydrous storage .

Biological Activity

5-Bromofuran-3-carbaldehyde is a compound with notable biological activity, primarily due to its unique molecular structure featuring a brominated furan ring. This article explores its biological properties, including anticancer and antimicrobial activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 189.98 g/mol. The presence of the bromine atom and the aldehyde functional group significantly influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

Case Study: Anticancer Activity Against A549 Cells

A study conducted on derivatives of furan compounds, including this compound, assessed their efficacy against A549 lung cancer cells. The findings indicated that certain structural modifications could enhance anticancer properties.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | 15.2 | Moderate activity observed |

| Derivative A | 8.4 | Enhanced activity due to additional functional groups |

| Derivative B | 12.0 | Comparable activity to the parent compound |

These results suggest that while this compound exhibits moderate anticancer activity, its derivatives may provide improved therapeutic effects through structural optimization .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated, particularly against multidrug-resistant strains of bacteria.

Study: Antimicrobial Efficacy

In a comparative study of various furan derivatives, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

| Multidrug-resistant S. aureus | 16 |

The compound demonstrated significant activity against multidrug-resistant S. aureus, indicating its potential as a lead compound in developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The aldehyde group may participate in nucleophilic attacks, leading to enzyme inhibition.

- Receptor Binding : The bromine substituent can enhance lipophilicity, allowing better membrane penetration and receptor interaction.

Q & A

Q. What ethical considerations arise when publishing synthetic routes for brominated heterocycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.